molecular formula C18H21NO6 B11307701 N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine

Cat. No.: B11307701
M. Wt: 347.4 g/mol
InChI Key: RXDCZUIWBZZKRP-UHFFFAOYSA-N
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Description

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of coumarin derivatives, which are recognized as versatile scaffolds in organic synthesis and medicinal chemistry. Structurally related coumarin-glycine conjugates are employed as key building blocks for constructing complex molecules, including potential pharmaceuticals and agrochemicals . Some analogs within this chemical family have been investigated for various biological activities, suggesting this compound's potential utility as a precursor or intermediate in bio-oriented research programs . As a fine chemical, it serves as a valuable reagent for discovery chemistry, enabling the synthesis of specialized compounds for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material according to their institution's laboratory safety protocols.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-12-8-16(22)25-14-7-10(2)6-13(17(12)14)24-11(3)18(23)19-9-15(20)21/h6-8,11H,4-5,9H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

RXDCZUIWBZZKRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide and a suitable base.

    Attachment of the Glycine Moiety: The glycine moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one core can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the chromen-2-one core.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine. Its molecular formula is C19H23NO6C_{19}H_{23}NO_6 with a molecular weight of approximately 361.39 g/mol. The structure includes a chromenyl moiety which contributes to its biological activities.

Antitumor Activity

Research has shown that N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine exhibits significant antitumor properties. In vivo studies demonstrated that the compound effectively inhibited tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Case Study: Breast Cancer Treatment
A study evaluated the anticancer effects in breast cancer models, revealing that the compound induced significant apoptosis in cancer cells while having minimal effects on normal cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment, indicating its potential use in managing inflammatory conditions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various resistant bacterial strains. It demonstrated effective inhibition of growth in multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant tumor growth inhibition
Anti-inflammatoryReduction in inflammation markers
AntimicrobialEffective against resistant bacterial strains

Research Findings

Numerous studies have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies have highlighted the compound's efficacy across various animal models:

  • Antitumor Activity : Demonstrated significant inhibition of tumor growth.

In Vitro Studies

In vitro experiments have also provided insights into the mechanisms of action:

  • Cytotoxicity : The compound showed selective cytotoxicity towards cancer cell lines.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to disease progression .

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, leading to modulation of biological processes. The compound may exert its effects through inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the physicochemical and functional properties of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name / ID Core Structure Substituents (Position) Functional Groups Key Properties/Applications
This compound 2H-chromen-2-one 4-Propyl, 7-Methyl, 5-oxypropanoyl glycine Ester, carboxylic acid, methyl, propyl Enhanced solubility via glycine moiety; potential bioactive coumarin analog
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride () 2H-chromen-2-one 4-Methyl, 7-diazonium chloride Diazonium, methyl Reactive intermediate for synthesis; less stable due to diazonium group
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, ID 25) Benzamide-peptide Chlorobenzoyl, methyl ester Amide, ester, chloro Peptidomimetic with potential protease inhibition; higher lipophilicity
2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy) propanoic acid () Pyridine-phenoxy Trifluoromethyl, phenoxy propanoic acid Carboxylic acid, ether, trifluoromethyl Herbicide (fluazifop); polar due to trifluoromethyl and acid groups

Key Observations :

Substituent Effects on Solubility: The glycine moiety in the target compound introduces a carboxylic acid group, significantly improving water solubility compared to non-polar analogs like the 4-methyl coumarin derivative in . This contrasts with the trifluoromethyl-phenoxy herbicide in , which balances hydrophilicity (carboxylic acid) and lipophilicity (trifluoromethyl) . The benzamide-peptide hybrid in (ID 25) exhibits higher lipophilicity due to the chloro and methyl ester groups, suggesting divergent pharmacokinetic profiles .

Stability and Reactivity :

  • The diazonium group in ’s compound renders it highly reactive and less stable, limiting its direct therapeutic use compared to the ester-stabilized target compound .
  • The ester linkage in the target compound may confer susceptibility to hydrolytic cleavage, similar to the methyl ester in (ID 25), though the glycine’s carboxylic acid could mitigate this via ionization .

Biological Implications: Coumarins with alkyl substituents (e.g., 4-propyl in the target compound) often exhibit enhanced membrane permeability compared to smaller alkyl groups (e.g., 4-methyl in ) . The glycine side chain may mimic natural substrates (e.g., ATP in kinase inhibition), a feature absent in non-functionalized coumarins or pyridine-phenoxy herbicides .

Biological Activity

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine. Its molecular formula is C19H23NO6C_{19}H_{23}NO_6, and it has a molecular weight of 361.39 g/mol. The structure features a chromene moiety, which is known for various biological activities.

The biological activity of chromene derivatives often involves interactions with specific molecular targets, including enzymes and receptors. For instance, chromenes can modulate pathways related to cancer cell proliferation and apoptosis by binding to tubulin or inhibiting certain enzymes involved in disease progression .

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. A study demonstrated that derivatives containing the chromene structure showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.47 μM to 1.48 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.49 to 3.9 µg/mL against pathogens such as Pseudomonas aeruginosa and E. coli .

Other Biological Activities

Beyond anticancer and antimicrobial properties, compounds within the chromene class have been investigated for additional activities:

  • Antioxidant : Chromene derivatives are noted for their ability to scavenge free radicals.
  • Anti-inflammatory : Some studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.

Table: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-70.47 μM
HCT1161.08–1.48 µg/mL
AntimicrobialE. coli0.49–3.9 µg/mL
Pseudomonas aeruginosa0.49–3.9 µg/mL
Anti-inflammatoryVarious pathwaysNot quantified

Q & A

Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions starting with functionalized coumarin derivatives. Key steps include:

  • Coumarin core preparation : Alkylation or hydroxylation of the chromenone backbone under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetone .
  • Glycine conjugation : Reaction with activated glycine derivatives (e.g., bromoacetyl glycine) using bases such as potassium carbonate to facilitate nucleophilic substitution .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Optimization strategies include adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. How is the crystal structure determined, and what software tools are recommended for refinement and visualization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Using a diffractometer with Mo/Kα radiation.
  • Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : Iterative least-squares refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms .
  • Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and packing diagrams .

Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and glycine linkage (e.g., δ 4.2–4.5 ppm for oxypropanoyl protons) .
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (chromenone and glycine moieties) .
  • HRMS : Exact mass matching for molecular formula validation (e.g., [M+H]+^+ at m/z 375.12) .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Strategies include:

  • DFT calculations : Compare experimental NMR shifts with computed values for optimized gas-phase structures.
  • Hydrogen bonding analysis : Use graph set analysis ( ) to identify intermolecular interactions in the crystal that may influence NMR shifts .
  • Variable-temperature NMR : Probe conformational flexibility in solution .

Q. What role do substituents (e.g., propyl, methyl) play in modulating biological activity?

Substituents impact lipophilicity and target binding:

  • Propyl group : Enhances membrane permeability (logP optimization) .
  • Methyl group : Stabilizes the chromenone ring via steric hindrance, reducing metabolic degradation . Methods :
  • QSAR studies : Correlate substituent properties (Hammett constants, molar refractivity) with bioactivity data.
  • Docking simulations : Analyze interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can hydrogen bonding patterns in the crystal structure inform molecular aggregation studies?

Systematic analysis involves:

  • Graph set notation : Classify hydrogen bonds (e.g., D(2)\mathbf{D}(2) for dimeric motifs) using Etter’s rules .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···O vs. C–H···π) with CrystalExplorer .
  • Packing energy calculations : Compare lattice energies (DFT-D3) to predict polymorph stability .

Q. What methodologies elucidate the compound’s mechanism in antimicrobial assays?

  • Enzyme inhibition assays : Measure IC50_{50} against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics .
  • Membrane disruption studies : Use fluorescent probes (e.g., SYTOX Green) to monitor cell permeability in Staphylococcus aureus .
  • Resistance profiling : Compare MIC values against wild-type vs. efflux pump-deficient strains .

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